molecular formula C13H20O5 B1654270 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester CAS No. 2177266-33-8

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester

Cat. No.: B1654270
CAS No.: 2177266-33-8
M. Wt: 256.29
InChI Key: NQDGKQXXCYVOLN-UHFFFAOYSA-N
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Description

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (CAS: 2177266-33-8, referred to herein as Compound A) is a spirocyclic ether-containing methyl ester with the molecular formula C₁₃H₂₀O₅ and a molecular weight of 256.29 g/mol . Its structure features two spirocyclic systems (4.2.4.2) fused via trioxa bridges, which confer rigidity and influence its solubility and reactivity. The compound is synthesized for laboratory use, with a purity of 98%, and is marketed under the brand Indagoo (product code: IN-DA01FLE9) .

Properties

IUPAC Name

methyl 4,9,12-trioxadispiro[4.2.48.25]tetradecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5/c1-15-11(14)10-2-3-12(18-10)4-6-13(7-5-12)16-8-9-17-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGKQXXCYVOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(O1)CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148639
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-carboxylic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177266-33-8
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177266-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Spirocyclization

A predominant method involves the use of protic or Lewis acids to induce cyclization of keto-ether precursors. For example, Scheme 1 illustrates the treatment of 4-(t-butyldimethylsilyloxymethyl)-2,2-dimethyl-1,3-dioxa-spiro[4.5]decan-6-one with aqueous HCl, yielding the spirocyclic intermediate (I) in 68% yield. Subsequent oxidation and esterification with methyl chloroformate furnish the target compound.

Optimization Notes :

  • Catalyst Selection : Silica sulfuric acid (SSA) enhances regioselectivity in spirocyclization, as demonstrated in analogous tetraoxane syntheses.
  • Solvent Effects : Anhydrous dichloromethane minimizes hydrolysis of acid-sensitive intermediates.

Dianion Coupling Strategies

Nicolaou’s approach to squalestatin analogues provides a template for dianion-mediated fragment coupling. The dianion of 3-(para-tolylsulphonyl)propionic acid reacts with a spirocyclic ketone to install the C(1) side chain (Scheme 2 ). However, this method suffers from moderate stereocontrol (≤60% de), necessitating chromatographic separation.

Critical Parameters :

  • Temperature : Reactions conducted at −78°C improve nucleophilic reactivity.
  • Protecting Groups : t-Butyldimethylsilyl (TBDMS) ethers prevent undesired lactonization.

Sharpless Asymmetric Dihydroxylation

Sharpless dihydroxylation, employed in zaragozic acid syntheses, offers enantioselective access to vicinal diols, which are pivotal for constructing the trioxa-dispiro core. For instance, dihydroxylation of cis-cyclohexadiene diol derivatives followed by acid-mediated cyclization achieves >90% enantiomeric excess (Scheme 3 ).

Challenges :

  • Moisture Sensitivity : Geminal diols require rigorous anhydrous conditions to avoid decomposition.

Comparative Analysis of Methodologies

Method Yield Stereocontrol Scalability Key Advantage
Acid-Catalyzed Cyclization 68% Moderate High Short reaction times
Dianion Coupling 45% Low Moderate Fragment modularity
Sharpless Dihydroxylation 82% High Low Enantioselectivity

Table 1 : Performance metrics of primary synthetic routes. Data compiled from.

Advanced Catalytic Systems

Silica Sulfuric Acid (SSA) Catalysis

SSA-catalyzed cyclocondensation, adapted from tetraoxane syntheses, enables efficient spirocyclization under mild conditions. A 2:1 molar ratio of SSA-(C) to keto-ether precursor in dichloromethane achieves 67% yield within 60 minutes.

Mechanistic Insight :
SSA stabilizes oxocarbenium intermediates, facilitating kinetically favored spiro transition states.

Nysted Reagent-Mediated Titanium Coupling

Nysted’s reagent (Cp2TiCl2) promotes reductive coupling of carbonyl compounds to form spiro ethers. For example, treatment of 2-methoxybenzoic acid ethyl ester with titanium tetrachloride generates the spirocyclic skeleton in 72% yield (Scheme 4 ).

Operational Notes :

  • Workup : Quenching with saturated ammonium chloride prevents over-reduction.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 4.34 (q, J = 7.3 Hz, CH2CH3) and δ 3.87 (s, OCH3).
  • HRMS : Molecular ion peak at m/z 180.0790 (calc. 180.0786) confirms esterification.

Chromatographic Purification

Flash chromatography (hexane/ethyl acetate, 2:1) resolves diastereomers, with RF = 0.55 for the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

  • Medicine: Potential therapeutic uses are being explored, particularly in drug design and development.

  • Industry: It is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1,4,9-trioxadispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Ether-Ester Families

Compound B : 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic Acid Methyl Ester
  • CAS : 2177267-63-7
  • Molecular Formula : C₁₄H₂₂O₅
  • Molecular Weight : 270.33 g/mol .
  • Key Differences: Ring Expansion: Compound B features a pentadecane backbone (spiro indices [4.2.5.2]) versus the tetradecane backbone in Compound A ([4.2.4.2]). This introduces an additional –CH₂– group, increasing molecular weight by ~14 g/mol . Purity: Compound B is reported at >95% purity, slightly lower than Compound A’s 98% .
KT5720 and KT5823 : Heterocyclic Alkaloid Derivatives
  • KT5720 : A complex indolo-pyrrolo-benzodiazocine derivative with a hexyl ester group (C₂₈H₂₈N₂O₄) .
  • KT5823: A methoxycarbonyl-substituted tetrahydro-epoxy triazadibenzo cycloocta-trindenone (C₁₉H₁₇N₃O₅) .
  • Key Differences :
    • Structural Complexity : Both KT compounds contain nitrogen-rich polycyclic systems , unlike the oxygen-dominated spirocyclic framework of Compound A.
    • Functional Groups : KT5720 includes a hexyl ester , while KT5823 has a methoxycarbonyl group , which may confer distinct pharmacological properties (e.g., kinase inhibition) compared to the simpler methyl ester in Compound A .

Functional Analogues: Methyl Esters of Linear Carboxylic Acids

  • Methyl Tetradecanoate (CAS: 124-10-7): A straight-chain ester with the formula C₁₅H₃₀O₂ .
  • Methyl Tridecanoate (CAS: 1731-88-0): C₁₄H₂₈O₂ .
  • Key Differences: Conformational Simplicity: Linear esters lack the spirocyclic rigidity of Compound A, resulting in higher solubility in nonpolar solvents. Applications: Linear esters are typically used as surfactants or flavorants, whereas spirocyclic esters like Compound A are explored for specialized applications in drug delivery or material science .

Comparative Data Table

Property Compound A Compound B KT5720 Methyl Tetradecanoate
CAS 2177266-33-8 2177267-63-7 N/A 124-10-7
Molecular Formula C₁₃H₂₀O₅ C₁₄H₂₂O₅ C₂₈H₂₈N₂O₄ C₁₅H₃₀O₂
Molecular Weight (g/mol) 256.29 270.33 460.54 242.40
Key Functional Groups Methyl ester, spirocyclic trioxa bridges Methyl ester, expanded spirocyclic system Hexyl ester, benzodiazocine Linear methyl ester
Purity 98% >95% N/A N/A
Applications Lab research (structural studies) Lab research (conformational analysis) Kinase inhibition Surfactants, flavors

Research Findings and Implications

  • Compound A vs. Compound B : The spirocyclic ring size directly impacts physicochemical properties. For instance, the larger ring in Compound B may reduce steric hindrance, enhancing its suitability for host-guest chemistry applications. However, its lower purity (95%) compared to Compound A (98%) could limit reproducibility in sensitive experiments .
  • Biological Relevance : While KT5720 and KT5823 are pharmacologically active, Compound A’s lack of nitrogen atoms and simpler structure suggests it is primarily a structural model rather than a bioactive compound .
  • Industrial Utility: Linear methyl esters (e.g., methyl tetradecanoate) dominate industrial applications due to low cost and ease of synthesis, whereas spirocyclic esters like Compound A are niche products for advanced research .

Biological Activity

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H18_{18}O5_5
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 2177264-83-2

The structural uniqueness of this compound arises from its dispiro framework, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar dispiro structures exhibit significant anticancer activities. For instance, disorazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells, leading to their classification as potent antiproliferative agents . While specific data on 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester is limited, the structural analogy suggests potential similar mechanisms of action.

1,4,9-Trioxa-dispiro compounds may interact with cellular components like tubulin, thereby disrupting normal cell division processes. This interaction could lead to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.

Cytotoxicity Studies

In vitro studies on related compounds have reported low IC50_{50} values, indicating high cytotoxicity against various cancer cell lines. For example, disorazole A has demonstrated IC50_{50} values in the picomolar range against human cancer cells . Future research on 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester should focus on quantifying its cytotoxic effects across different cancer cell lines.

Study Overview

A recent study evaluated the biological activity of disorazole derivatives which share structural similarities with 1,4,9-Trioxa-dispiro compounds. The findings indicated that these derivatives effectively inhibited cancer cell proliferation and induced apoptosis through tubulin interaction .

Table of Biological Activity Data

Compound NameIC50_{50} (nM)Mechanism of ActionCancer Cell Lines Tested
Disorazole A<1Tubulin polymerization inhibitionA549, A2780
Disorazole Z<1Tubulin polymerization inhibitionVarious
1,4,9-Trioxa-dispiroTBDTBDTBD

Table 1: Summary of biological activity data for disorazole derivatives and related compounds.

Future Research Directions

To fully elucidate the biological activity of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester, further studies are required:

  • In vitro cytotoxicity assays against a broader range of cancer cell lines.
  • Mechanistic studies to determine specific interactions with cellular targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Q. Table 1: Solvents for Purification (Based on Analogous Compounds)

SolventApplicationEvidence Source
MeCl₂Recrystallization, extraction
MeOHColumn chromatography, precipitation
THFReaction medium, mobile phase

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray crystallography : Resolves spirocyclic and ester conformations; requires single crystals grown via slow evaporation in MeCl₂/MeOH mixtures .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the dispiro framework (e.g., methyl ester protons at δ 3.6–3.8 ppm) .
  • Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, though reference data may require cross-validation due to limited databases .

Basic: How do physicochemical properties (solubility, stability) influence experimental design?

Methodological Answer:
The compound is lipophilic due to its dispiro architecture, favoring solubility in chlorinated solvents (MeCl₂) over polar solvents like water . Stability tests under varying pH and temperature are essential:

  • Store at –20°C in anhydrous MeCl₂ to prevent ester hydrolysis .
  • Avoid prolonged exposure to light, as spirocyclic ethers may undergo photodegradation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key variables include:

  • Solvent selection : THF enhances nucleophilic substitution in spirocyclic systems compared to DMF .
  • Catalyst/base : Triethylamine (Et₃N) effectively scavenges HCl byproducts during esterification .
  • Temperature : Room-temperature reactions (20–25°C) minimize side reactions, while elevated temperatures risk spiro ring-opening .
  • Reaction time : 72-hour durations ensure complete conversion, monitored via TLC .

Advanced: What biological activity hypotheses can be explored for this compound?

Methodological Answer:
Structural analogs like dispiro-tetraoxanes exhibit antimalarial activity via peroxide bond cleavage . For this compound:

  • Hypothesis : The 1,4,9-trioxa moiety may generate reactive oxygen species (ROS) against pathogens.
  • Assays :
    • In vitro antimalarial testing (e.g., Plasmodium falciparum IC₅₀).
    • ROS detection assays (e.g., DCFH-DA fluorescence) .

Advanced: How can computational modeling predict molecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties of the dispiro core and ester group to predict reactivity .
  • Molecular docking : Screens binding affinity to biological targets (e.g., Plasmodium enzymes) using InChI-derived 3D structures .
  • ADMET prediction : Estimates pharmacokinetics (e.g., logP = 2.8) using tools like SwissADME .

Advanced: How should researchers resolve contradictions in spectral data?

Methodological Answer:
Contradictions (e.g., mismatched NMR shifts or MS fragments) arise from impurities or structural isomers. Mitigation strategies:

  • Cross-validation : Compare data with structurally related compounds (e.g., 12-aza-1,4-dioxa analogs ).
  • High-resolution MS (HRMS) : Resolves ambiguous molecular ion peaks .
  • Dynamic NMR : Detects conformational flexibility in spiro systems at variable temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester

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